BISABOLOLOXIDE BISABOLOLOXIDE Bisabolol oxide A is a member of oxanes.
Bisabolol oxide A is a natural product found in Matricaria chamomilla with data available.
See also: Chamomile (part of).
Brand Name: Vulcanchem
CAS No.: 11087-43-7
VCID: VC0076403
InChI: InChI=1S/2C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16;1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h2*5,12-13,16H,6-10H2,1-4H3/t12?,13-,15-;12-,13+,15+/m01/s1
SMILES: CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
Molecular Formula: C30H52O4
Molecular Weight: 476.7 g/mol

BISABOLOLOXIDE

CAS No.: 11087-43-7

Cat. No.: VC0076403

Molecular Formula: C30H52O4

Molecular Weight: 476.7 g/mol

* For research use only. Not for human or veterinary use.

BISABOLOLOXIDE - 11087-43-7

Specification

CAS No. 11087-43-7
Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
IUPAC Name 2-[(2S,5S)-5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol;(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol
Standard InChI InChI=1S/2C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16;1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h2*5,12-13,16H,6-10H2,1-4H3/t12?,13-,15-;12-,13+,15+/m01/s1
Standard InChI Key FZHGQBOZUMAPRQ-FIZODLOOSA-N
Isomeric SMILES CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C.CC1=CCC(CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C
SMILES CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
Canonical SMILES CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C

Introduction

Types of Bisabolol Oxides

Bisabolol Oxide A

Bisabolol oxide A (CAS: 22567-36-8) is one of the primary forms of bisabolol oxide found in nature. It possesses significant biological activity, including antihyperalgesic and antiedematous effects with demonstrable oral activity. This compound has been the subject of substantial research due to its potential therapeutic applications .

Bisabolol Oxide B

Bisabolol oxide B is another important variant with the chemical formula C₁₅H₂₆O₂ and a molecular weight of 238.3657. It shares many structural similarities with bisabolol oxide A but differs in stereochemistry. The compound has been registered in the NIST database and has been characterized using various analytical techniques, including gas chromatography .

Structural Comparison

Both bisabolol oxide A and B share the same molecular formula (C₁₅H₂₆O₂) but differ in the spatial arrangement of their atoms and functional groups. These structural differences contribute to variations in their physical properties and biological activities. The stereochemistry of these compounds plays a crucial role in determining their interaction with biological targets .

Physical and Chemical Properties

Molecular Structure and Formula

Bisabolol oxide A has the molecular formula C₁₅H₂₆O₂ with a molecular weight of 238.36600. Its systematic name is (3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol. Similarly, bisabolol oxide B shares the same molecular formula C₁₅H₂₆O₂ and has a molecular weight of 238.3657 .

Physical Characteristics

The physical properties of bisabolol oxide A have been well-documented and are summarized in the following table:

PropertyBisabolol Oxide A Value
Density0.982 g/cm³
Boiling Point327.7°C at 760 mmHg
Flash Point125.9°C
Exact Mass238.19300
PSA29.46000
LogP3.44140
Vapor Pressure1.5E-05 mmHg at 25°C
Index of Refraction1.49
Recommended Storage-20°C

These physical characteristics are important for understanding the behavior of bisabolol oxide A in various formulations and applications .

Chemical Reactivity

Bisabolol oxides can undergo various chemical transformations, including oxidation, reduction, and rearrangement reactions. For bisabolol oxide A, chromatographic analysis has revealed specific retention characteristics that aid in its identification and purification. Gas chromatography data for bisabolol oxide B shows a Van Den Dool and Kratz retention index (RI) of 1665.7 on an HP-5MS capillary column .

Synthesis and Production

Natural Extraction

The primary method for obtaining bisabolol oxides involves extraction from natural sources, particularly chamomile essential oil. This process typically involves steam distillation followed by fractionation to isolate the specific compounds. The yield and purity of bisabolol oxides obtained through natural extraction depend significantly on the plant source and extraction conditions .

Synthetic Routes

Synthetic methods for producing bisabolol oxides have also been developed. In particular, bisabolol oxide A can be synthesized through the microbial transformation of α-bisabolol. This process involves using specific fungi that can convert α-bisabolol to bisabolol oxide under controlled conditions. The oxidation process typically involves specific enzymes that catalyze the addition of oxygen atoms to specific positions in the α-bisabolol structure .

Industrial Production Methods

Industrial production of bisabolol oxides often involves a combination of natural extraction and chemical modification. For larger-scale production, the process typically begins with the extraction of α-bisabolol from natural sources, followed by controlled oxidation to produce the desired oxide forms. This approach allows for better standardization and quality control of the final products .

Biological Activities and Pharmacological Effects

Antimicrobial Activities

Bisabolol oxide A has been reported to exhibit significant antimicrobial properties. This activity makes it potentially valuable in formulations designed to combat bacterial and fungal infections. The antimicrobial mechanism is thought to involve disruption of microbial cell membranes due to the compound's lipophilic nature and specific structural features .

Neuroprotective Effects

Research on α-bisabolol has demonstrated substantial neuroprotective effects, which may extend to its oxide derivatives. Studies have shown that α-bisabolol can protect against neurodegeneration in Parkinson's disease models by reducing oxidative stress, inhibiting neuroinflammation, and preventing apoptosis. It has also shown promise in Alzheimer's disease models by inhibiting β-amyloid aggregation and acetylcholinesterase activity .

Other Therapeutic Properties

Bisabolol oxide A specifically possesses antihyperalgesic and antiedematous effects with oral bioavailability. These properties make it potentially valuable for pain management and the treatment of conditions involving tissue swelling. Additionally, based on studies of α-bisabolol, bisabolol oxides may also possess anticancer, cardioprotective, and antioxidant properties that warrant further investigation .

Research Findings and Applications

Pharmaceutical Applications

Bisabolol oxides have significant potential in pharmaceutical applications due to their diverse biological activities. The antihyperalgesic effects of bisabolol oxide A make it a candidate for pain management formulations. Additionally, the anti-inflammatory and antimicrobial properties of these compounds suggest potential applications in treating inflammatory conditions and infections .

Cosmetic Applications

The soothing and anti-inflammatory properties of bisabolol oxides make them valuable ingredients in cosmetic formulations, particularly those designed for sensitive skin. These compounds are often incorporated into products aimed at reducing skin irritation, inflammation, and redness. Their natural origin also makes them appealing for natural and organic cosmetic formulations .

Current Research and Future Directions

Current research on bisabolol oxides is exploring their potential in various therapeutic areas. Studies on α-bisabolol have shown promising results in neurological disorders like Parkinson's and Alzheimer's disease, suggesting similar potential for bisabolol oxides. Future research directions include more specific investigations into the biological activities of bisabolol oxides, their mechanisms of action, and potential synergistic effects with other compounds .

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